5-BenzylaMinocarbony-2'-O-Methyl-uridine
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Overview
Description
Preparation Methods
The synthesis of 5-BenzylaMinocarbony-2’-O-Methyl-uridine involves several steps. The reaction conditions typically involve the use of protecting groups, such as silyl ethers, and reagents like benzylamine and methyl iodide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-BenzylaMinocarbony-2’-O-Methyl-uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylaminocarbonyl group, using reagents like sodium azide or thiols
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-BenzylaMinocarbony-2’-O-Methyl-uridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is used to study DNA synthesis and repair mechanisms.
Medicine: It has antiviral properties and is used in the development of antiviral drugs.
Industry: It is used in the production of nucleoside-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-BenzylaMinocarbony-2’-O-Methyl-uridine involves its incorporation into viral DNA or RNA, where it acts as a chain terminator, preventing further elongation of the nucleic acid chain . This inhibits viral replication and exerts its antiviral effects. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
5-BenzylaMinocarbony-2’-O-Methyl-uridine is unique compared to other nucleoside analogs due to its specific modifications at the 5-position and 2’-O position. Similar compounds include:
Thymidine analogs: These compounds also incorporate into DNA and inhibit replication but may have different modifications and properties.
Other uridine analogs: These compounds may have different substituents at various positions, leading to different biological activities.
Properties
Molecular Formula |
C18H21N3O7 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-benzyl-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H21N3O7/c1-27-14-13(23)12(9-22)28-17(14)21-8-11(16(25)20-18(21)26)15(24)19-7-10-5-3-2-4-6-10/h2-6,8,12-14,17,22-23H,7,9H2,1H3,(H,19,24)(H,20,25,26) |
InChI Key |
HSVRHYDSGNWNGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O |
Origin of Product |
United States |
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